3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound “3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a thiazolo[5,4-b]pyridine ring, a benzenesulfonamide group, and a fluoro-methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiazolo[5,4-b]pyridine ring and benzenesulfonamide group would likely contribute significantly to the compound’s properties .Scientific Research Applications
Synthesis and Photodynamic Therapy Applications
Benzenesulfonamide derivatives, such as zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, have been synthesized and characterized. These compounds display good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Kynurenine 3-Hydroxylase
Benzenesulfonamide compounds have been studied for their inhibitory effects on kynurenine 3-hydroxylase, a potential therapeutic target in the treatment of diseases related to the kynurenine pathway. High-affinity inhibitors of this enzyme have been identified, showing potential for detailed investigation of the kynurenine pathway's role in neuronal injury (Röver et al., 1997).
COX-2 Inhibition for Anti-Inflammatory Applications
A series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety have been synthesized and evaluated for their selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors. These studies have led to the identification of compounds with significant anti-inflammatory activity and pharmacokinetic properties, suggesting their utility in developing new anti-inflammatory drugs (Pal et al., 2003).
Anticancer Activity
New derivatives of benzenesulfonamide have been synthesized and evaluated for their anticancer potential. Certain compounds have shown significant inhibitory activity against various cancer cell lines, indicating the potential for further development as anticancer agents (Gul et al., 2016).
Anticonvulsant Properties
Benzenesulfonamide derivatives have been investigated for their anticonvulsant activity, with some compounds demonstrating protection against induced convulsions. This research highlights the therapeutic potential of these compounds in the treatment of seizure disorders (Farag et al., 2012).
Future Directions
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c1-12-10-13(19-23-17-4-3-9-22-20(17)28-19)5-7-16(12)24-29(25,26)14-6-8-18(27-2)15(21)11-14/h3-11,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRSRYNCEIYTIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide |
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